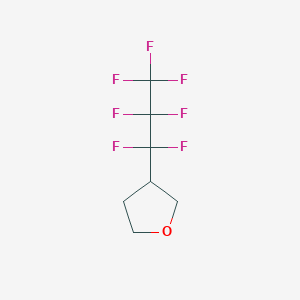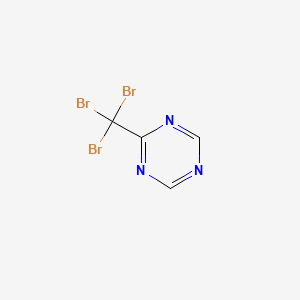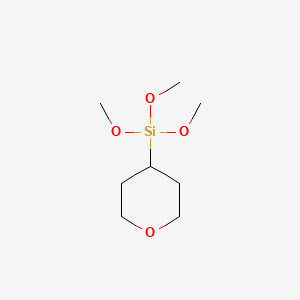
6-Phenylhexane-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenylhexane-2,3-dione is an organic compound with the molecular formula C12H14O2 It is a diketone, meaning it contains two ketone groups
準備方法
Synthetic Routes and Reaction Conditions
6-Phenylhexane-2,3-dione can be synthesized through several methods. One common approach involves the reaction of benzene with 1,6-dioxo-2,4-dienes under acidic conditions. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid in dichloromethane, yielding a mixture of isomeric furfuryl ketones . Another method involves the reaction of benzene with 1-hexene using acid catalysts like antimony pentafluoride, scandium (III) triflate, or phosphoric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
6-Phenylhexane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or other substituted aromatic compounds.
科学的研究の応用
6-Phenylhexane-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism of action of 6-Phenylhexane-2,3-dione involves its interaction with various molecular targets and pathways. The compound’s diketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
- 5,5-Dimethyl-6-phenylhexane-2,3-dione
- 1,8-Diphenyloctane-4,5-dione
Comparison
6-Phenylhexane-2,3-dione is unique due to its specific structure and reactivity. Compared to similar compounds like 5,5-Dimethyl-6-phenylhexane-2,3-dione and 1,8-Diphenyloctane-4,5-dione, it exhibits distinct chemical properties and biological activities. For example, it undergoes Norrish Type II photoelimination but not McLafferty rearrangement, which is a characteristic reaction of diketones .
特性
CAS番号 |
166809-75-2 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
6-phenylhexane-2,3-dione |
InChI |
InChI=1S/C12H14O2/c1-10(13)12(14)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
InChIキー |
KLWDVSLHHOCWQA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=O)CCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


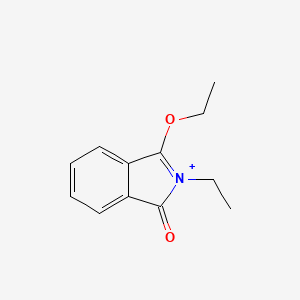
![2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide](/img/structure/B15162864.png)
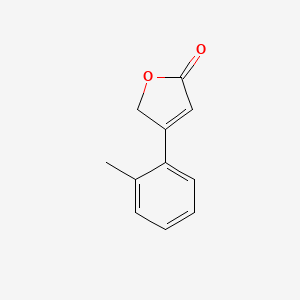
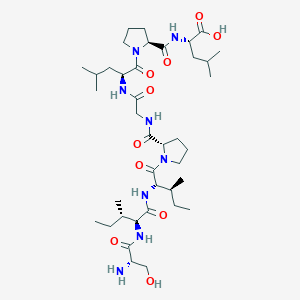



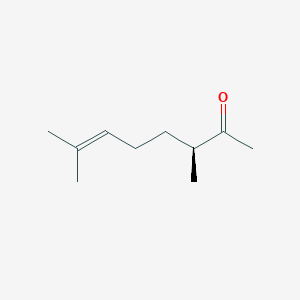
![[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid](/img/structure/B15162936.png)

